molecular formula C7H5F2NO3 B1603505 1,4-Difluoro-2-methoxy-5-nitrobenzene CAS No. 66684-63-7

1,4-Difluoro-2-methoxy-5-nitrobenzene

Cat. No. B1603505
CAS RN: 66684-63-7
M. Wt: 189.12 g/mol
InChI Key: OEODGYCZRSHEBE-UHFFFAOYSA-N
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Description

“1,4-Difluoro-2-methoxy-5-nitrobenzene” is a chemical compound with the molecular formula C7H5F2NO3 . It has a molecular weight of 189.12 .


Molecular Structure Analysis

The InChI code for “1,4-Difluoro-2-methoxy-5-nitrobenzene” is 1S/C7H5F2NO3/c1-13-7-3-4 (8)6 (10 (11)12)2-5 (7)9/h2-3H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Difluoro-2-methoxy-5-nitrobenzene” include a density of 1.374, a melting point of 25 °C, a boiling point of 251 ºC, a flash point of 121 ºC, and a refractive index of 1.508 .

Scientific Research Applications

Chemical Reactions and Kinetics

1,4-Difluoro-2-methoxy-5-nitrobenzene is involved in a variety of chemical reactions, particularly in nucleophilic aromatic substitution (SNAr) processes. Research by Cervera et al. (1996) demonstrated the substitution reactions with thiophenoxide anion leading to predominant substitution of chlorine atoms in related compounds. These reactions are charge-controlled SNAr reactions with loosely bonded transition states (Cervera, Marquet, & Martin, 1996).

Organomercury Compounds

In the field of organometallic chemistry, derivatives of 1,4-Difluoro-2-methoxy-5-nitrobenzene have been studied for their potential in forming organomercury compounds. Deacon et al. (1984) explored the NMR spectrum of related compounds, providing insights into the molecular structure and interactions in these organomercury compounds (Deacon, Stretton, & O'Connor, 1984).

Synthesis of Novel Derivatives

Sipyagin et al. (2004) researched the synthesis of new derivatives involving 1,4-Difluoro-2-methoxy-5-nitrobenzene, focusing on introducing fluorine-containing, electron-withdrawing substituents into the aromatic ring. These syntheses pave the way for the creation of new compounds with potential applications in various fields of chemistry (Sipyagin et al., 2004).

Electron-Transfer Kinetics

The electron-transfer rate constants of nitroxide derivatives related to 1,4-Difluoro-2-methoxy-5-nitrobenzene have been investigated for their potential as electrode-active materials. Suga et al. (2004) found that these compounds could potentially be used as high power-rate electrode-active materials due to their fast electron-transfer processes (Suga, Pu, Oyaizu, & Nishide, 2004).

Molecular Structure Analysis

Studies on the molecular structures of methoxybenzene derivatives, which include compounds similar to 1,4-Difluoro-2-methoxy-5-nitrobenzene, have been conducted to understand their crystallography and hydrogen bonding patterns. Fun et al. (1997) reported the structures of three methoxybenzenes, providing insights into the molecular arrangement and intermolecular forces (Fun, Chinnakali, Sivakumar, Sam, & How, 1997).

Photophysics and Photochemistry

The complex photophysics and photochemistry of nitroaromatic compounds, closely related to 1,4-Difluoro-2-methoxy-5-nitrobenzene, have been studied to understand their decay paths after UV absorption. Giussani and Worth (2017) characterized the main decay paths of nitrobenzene, the simplest nitroaromatic compound, using computational methods, providing insights into the photodegradation mechanisms of these compounds (Giussani & Worth, 2017).

Safety And Hazards

The safety information for “1,4-Difluoro-2-methoxy-5-nitrobenzene” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding direct skin contact and inhalation of dust, wearing appropriate protective equipment, and storing the compound away from oxidizers and combustibles .

properties

IUPAC Name

1,4-difluoro-2-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEODGYCZRSHEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617488
Record name 1,4-Difluoro-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Difluoro-2-methoxy-5-nitrobenzene

CAS RN

66684-63-7
Record name 1,4-Difluoro-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,2,4-Trifluoro-5-nitrobenzene (10 g, 56.5 mmol) was dissolved in methanol, cooled in ice and treated with 25% sodium methoxide in methanol. After being stirred at room temperature for 6 hours the mixture was diluted with water and extracted with ethyl acetate to give 1,4-difluoro-2-methoxy-5-nitrobenzene (10.1 g). This was dissolved in ethanol (400 ml) and hydrogenated over 10% palladium on carbon to give the title compound (7.8 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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